Aziridine, 1-(p-toluoyl)-
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Overview
Description
Aziridine, 1-(p-toluoyl)-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Haloamines and Amino Alcohols: One common method for synthesizing aziridines involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide.
Nitrene Addition: Another method involves the addition of nitrenes to alkenes.
From Epoxides and Oximes: Aziridines can also be synthesized by the ring-opening reaction of epoxides with amines, followed by ring closure using the Mitsunobu reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Reactions often require catalysts such as Rhodium (II) or Copper (I) to proceed efficiently.
Major Products:
Aziridine Ring-Opened Products: These include various substituted amines and other nitrogen-containing compounds.
Larger Heterocycles: Cycloaddition reactions can produce compounds such as imidazolines and oxazolidines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Aziridines are used as building blocks in the synthesis of complex organic molecules due to their high reactivity.
Biology and Medicine:
Anticancer Agents: Some aziridine derivatives have shown significant anticancer activity and are used in chemotherapy.
Antimicrobial Agents: Aziridine-containing compounds have demonstrated antimicrobial properties.
Industry:
Crosslinkers in Coatings: Polymeric aziridines are used as crosslinkers in water-based coatings to improve mechanical properties.
Mechanism of Action
Mechanism:
Ring Strain and Reactivity: The high ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions.
Alkylating Properties: Aziridines can act as alkylating agents, which is the basis for their use in anticancer therapy.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Properties
CAS No. |
2453-33-0 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
aziridin-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
AKSMDLPXRRKPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC2 |
Origin of Product |
United States |
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